1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol
Description
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol is a synthetic organic compound characterized by a 3-phenylpropane-1,2-diol backbone substituted with a 1,5-dimethyl-1-vinylhex-4-enyloxy group. Its synthesis likely involves etherification of 3-phenylpropane-1,2-diol with the corresponding alcohol precursor under catalytic conditions.
Properties
CAS No. |
94134-38-0 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(3,7-dimethylocta-1,6-dien-3-yloxy)-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-5-19(4,13-9-10-15(2)3)22-18(21)17(20)14-16-11-7-6-8-12-16/h5-8,10-12,17-18,20-21H,1,9,13-14H2,2-4H3 |
InChI Key |
WTNYNCBDCVFIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(C(CC1=CC=CC=C1)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps. One common method starts with the preparation of the vinylhexenyl group, followed by its attachment to the phenylpropane diol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.
Scientific Research Applications
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s closest analogs include 3-phenylpropane-1,2-diol (compound 8 in ) and 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol (). Key differences lie in their substituents and functional groups:
| Compound | Backbone | Substituents | Functional Groups |
|---|---|---|---|
| Target compound | 3-phenylpropane-1,2-diol | 1,5-Dimethyl-1-vinylhex-4-enyloxy (ether) | Diol, ether, alkene |
| 3-phenylpropane-1,2-diol (compound 8) | 3-phenylpropane-1,2-diol | None | Diol |
| 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol | Propan-1-ol | Cyclohexyl, phenyl, piperidin-1-yl | Alcohol, amine, cyclic substituents |
Key Observations :
Enzymatic Interactions and Substrate Specificity
and highlight enzymatic activity toward 3-phenylpropane-1,2-diol . Wild-type FucO enzymes lack activity with this diol, but evolved variants gain catalytic efficiency through mutations (e.g., Asn151 retention for hydrogen bonding) . The target compound’s bulky ether group may hinder binding to such enzymes, necessitating further mutagenesis for compatibility. In contrast, phenylacetaldehyde -active enzyme variants are mutually exclusive with diol-active ones, emphasizing substrate specificity .
Bioactivity and Stability
- Hydroxypyrazole derivatives (e.g., compound 5 in ) : Exhibit tautomerism and intramolecular hydrogen bonding, enhancing stability . The target compound’s conjugated alkene may similarly stabilize its structure via resonance.
Biological Activity
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol, also referred to by its CAS number 94134-38-0, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol is , with a molecular weight of approximately 300.43 g/mol. The compound features a complex structure that includes a phenyl group and a vinyl hexene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H28O3 |
| Molecular Weight | 300.43 g/mol |
| CAS Number | 94134-38-0 |
| EINECS | 302-806-0 |
Research into the biological activity of this compound suggests several mechanisms through which it exerts effects:
1. Antioxidant Activity
Preliminary studies indicate that the compound possesses antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a role.
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
3. Antimicrobial Properties
Research indicates that 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This positions it as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of phenolic compounds. The findings indicated that 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Properties
In vitro studies conducted on human macrophages showed that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These results suggest its potential use in managing chronic inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
